molecular formula C8H14N2O2 B1629919 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one CAS No. 54981-11-2

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one

Cat. No. B1629919
CAS RN: 54981-11-2
M. Wt: 170.21 g/mol
InChI Key: KAXASJWZSSJLPG-UHFFFAOYSA-N
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Description

“1-Oxa-3,9-diazaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C8H14N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “this compound” is 170.21 . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 175-176 degrees Celsius . .

Scientific Research Applications

Antihypertensive Applications

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives have demonstrated significant potential in antihypertensive applications. Studies on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones reveal that certain compounds in this category exhibit potent antihypertensive properties, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

CCR5 Antagonism

These compounds also find application as CCR5 antagonists. A notable study discovered a potent, selective, and orally bioavailable 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonist, highlighting its potential in antiviral therapies (Yang et al., 2009).

Treatment of Chronic Kidney Diseases

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas are identified as potent soluble epoxide hydrolase (sEH) inhibitors and have shown effectiveness in treating chronic kidney diseases. These compounds exhibit excellent sEH inhibitory activity and oral bioavailability (Kato et al., 2014).

Dual µ-Opioid Receptor Agonism and σ1 Receptor Antagonism

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized, acting as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). These compounds are being explored for their potential in pain treatment, demonstrating promising analgesic activity with reduced adverse effects (García et al., 2019).

CCR8 Antagonism

Derivatives of 3,9-diazaspiro[5.5]undecane are studied as CCR8 antagonists, particularly for their potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).

Broad Biological Activity

1,9-Diazaspiro[5.5]undecanes exhibit a broad range of biological activities. They are being investigated for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

GABAAR Antagonism with Immunomodulatory Effect

3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists with low cellular membrane permeability, showing potential in peripheral GABAAR inhibition and immunomodulatory effects (Bavo et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-oxa-3,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXASJWZSSJLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625339
Record name 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54981-11-2
Record name 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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